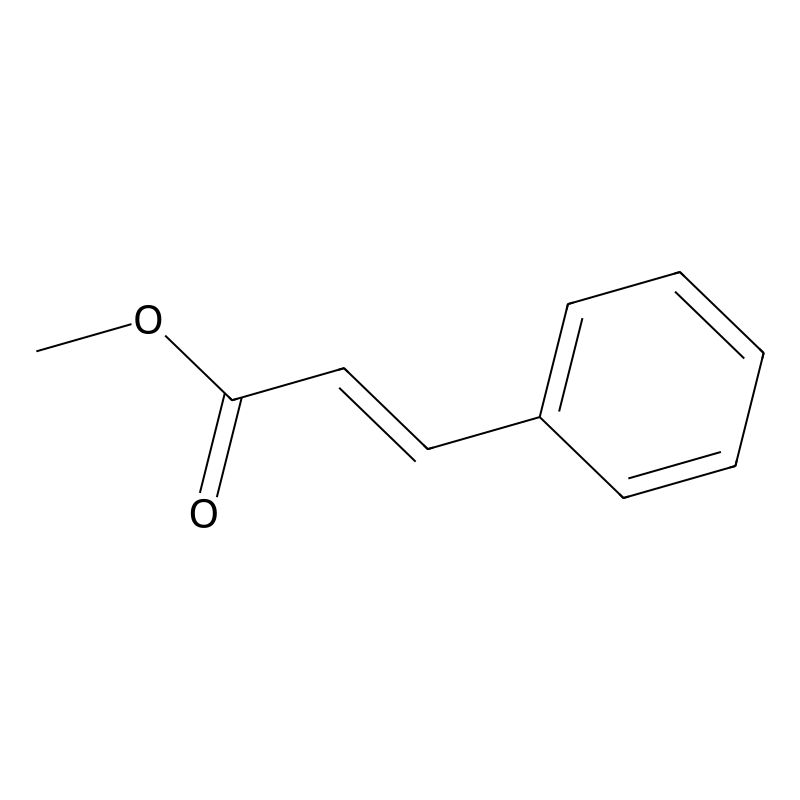Methyl cinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
moderately soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Methyl cinnamate is an organic compound with the chemical formula C₁₀H₁₀O₂. It is a methyl ester derived from the condensation of cinnamic acid and methanol. This compound is notable for its sweet, fruity aroma, resembling that of strawberries, and is commonly found in various essential oils, particularly those derived from plants like cinnamon and certain fruits. Methyl cinnamate is often utilized in the fragrance industry for its pleasant scent and is also used as a flavoring agent in food products .
Potential Herbicidal Properties
Studies suggest methyl cinnamate might possess bioherbicidal effects. Research on Acacia dealbata flowers, a source of methyl cinnamate, indicates its ability to inhibit the growth of fungal pathogens like Leptosphaeria rigidum which infects wheat crops []. This finding proposes the potential use of methyl cinnamate as a natural herbicide for weed control, particularly for invasive species like Acacia dealbata.
- Esterification: The formation of methyl cinnamate occurs through Fischer esterification, where cinnamic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid) to produce the ester and water.
- Hydrogenation: Methyl cinnamate can be hydrogenated to yield methyl hydrocinnamate. This reaction typically involves the addition of hydrogen across the double bond in the presence of a catalyst .
- Transesterification: Methyl cinnamate can react with other alcohols to form different esters through transesterification processes.
Methyl cinnamate exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that methyl cinnamate possesses antimicrobial activity against several bacteria and fungi, making it potentially useful in preserving food and cosmetic products .
- Anti-inflammatory Effects: Research indicates that methyl cinnamate may have anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
- Potential Antioxidant Activity: Some studies suggest that methyl cinnamate has antioxidant effects, which can help mitigate oxidative stress in biological systems .
Methyl cinnamate can be synthesized through several methods:
- Fischer Esterification:
- Horner-Wadsworth-Emmons Reaction:
- This method involves the reaction of a phosphonate with an aldehyde to produce the corresponding alkene, which can subsequently be esterified.
- Transesterification:
- Methyl cinnamate can be synthesized by transesterifying other esters or fats with methanol under suitable conditions.
Methyl cinnamate has diverse applications across various industries:
- Fragrance Industry: It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products due to its appealing scent.
- Food Industry: Methyl cinnamate serves as a flavoring agent in food products, enhancing their taste profiles.
- Pharmaceuticals: Its biological activities suggest potential applications in developing antimicrobial and anti-inflammatory agents .
Research on methyl cinnamate's interactions includes studies on its effects on microbial growth and its potential synergistic effects when combined with other compounds. Its antimicrobial properties have been evaluated against various pathogens, revealing its efficacy in inhibiting bacterial growth. Additionally, studies have explored its interactions with cellular systems to understand its antioxidant potential better .
Methyl cinnamate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl Cinnamate | Ethyl ester | Similar aroma but less intense than methyl form |
| Benzyl Cinnamate | Benzyl ester | Exhibits stronger floral notes |
| Methyl Hydrocinnamate | Saturated methyl ester | Lacks the double bond present in methyl cinnamate |
| Cinnamaldehyde | Aldehyde | Stronger cinnamon scent; used primarily as a flavoring agent |
Methyl cinnamate stands out due to its unique balance of fruity and floral notes, making it particularly desirable in fragrance formulations compared to its counterparts . Its distinct properties also contribute to its specific applications across various industries.
Physical Description
Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
Colourless crystalline mass, fruity balsamic odou
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 299 of 1729 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1430 of 1729 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
103-26-4
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index







